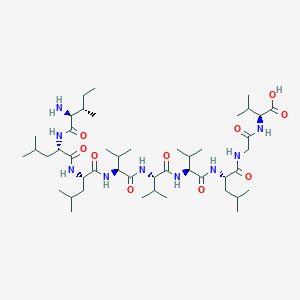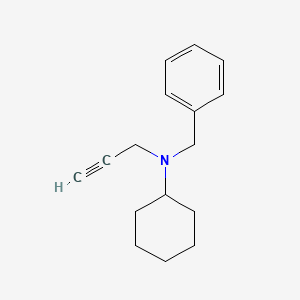![molecular formula C17H10O2 B12558615 5H-Benzo[d]naphtho[2,3-b]pyran-5-one CAS No. 151648-59-8](/img/structure/B12558615.png)
5H-Benzo[d]naphtho[2,3-b]pyran-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Benzo[d]naphtho[2,3-b]pyran-5-one is a polycyclic aromatic compound that features a fused ring system incorporating benzene, naphthalene, and pyran moieties. This compound is of significant interest due to its presence in various natural products and its potential pharmacological activities, including anticancer and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one can be achieved through several methods. One notable approach involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is advantageous due to its redox-neutral conditions and the use of readily available starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry, such as the use of eco-friendly catalysts and solvents, are often applied to scale up the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and quinone or hydroquinone analogs .
Wissenschaftliche Forschungsanwendungen
5H-Benzo[d]naphtho[2,3-b]pyran-5-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex polycyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5H-Benzo[d]naphtho[2,3-b]pyran-5-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting the replication of cancer cells. Additionally, it may inhibit specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,d]pyran-6-one: Shares a similar fused ring system but differs in the position of the oxygen atom.
Benzo[d]naphtho[1,2-b]pyran-6-one: Another related compound with a different arrangement of the fused rings.
Uniqueness: 5H-Benzo[d]naphtho[2,3-b]pyran-5-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential pharmacological activities make it a compound of significant interest in various fields of research .
Eigenschaften
CAS-Nummer |
151648-59-8 |
|---|---|
Molekularformel |
C17H10O2 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
naphtho[2,3-c]isochromen-5-one |
InChI |
InChI=1S/C17H10O2/c18-17-14-8-4-3-7-13(14)15-9-11-5-1-2-6-12(11)10-16(15)19-17/h1-10H |
InChI-Schlüssel |
SSYZAJVXLKVTLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)

![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)

![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)


![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
